(E)-N-methyl-3-phenylprop-2-en-1-amine

Description

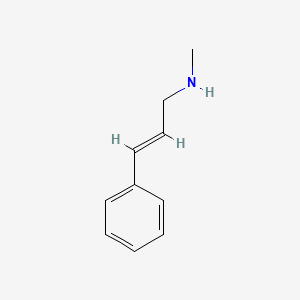

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPMSSCVPPONDM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60960-88-5, 83554-67-0 | |

| Record name | N-Methylcinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060960885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83554-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for (E)-N-methyl-3-phenylprop-2-en-1-amine, a valuable amine derivative in medicinal chemistry and organic synthesis. The primary focus of this document is the detailed elucidation of the most common and efficient synthesis route: the reductive amination of cinnamaldehyde. Additionally, alternative synthetic strategies, including nucleophilic substitution and the Gabriel synthesis, are explored. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as N-methylcinnamylamine, is an organic compound featuring a phenyl group, a trans-alkene, and a secondary amine.[1] Its structure lends itself to a variety of chemical transformations and potential biological activities, making it a compound of interest in the development of novel chemical entities. The synthesis of such secondary amines is a fundamental task in organic chemistry, often complicated by the potential for over-alkylation.[2] This guide will explore robust methods to achieve the target molecule with high purity and yield.

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of cinnamaldehyde. This two-step, one-pot reaction involves the initial formation of an imine intermediate from cinnamaldehyde and methylamine, followed by in-situ reduction to the desired secondary amine. This method is favored for its operational simplicity, high atom economy, and the ability to control the degree of alkylation.

This guide will provide a detailed, step-by-step protocol for this primary synthesis route, followed by a discussion of alternative pathways. Each section will delve into the underlying chemical principles, the rationale for procedural choices, and methods for purification and characterization of the final product.

Primary Synthesis Pathway: Reductive Amination of Cinnamaldehyde

The reductive amination of cinnamaldehyde with methylamine is a cornerstone for the synthesis of this compound. The reaction proceeds in two key stages:

-

Imine Formation: Cinnamaldehyde reacts with methylamine in a condensation reaction to form the corresponding N-methylcinnamylidene imine. This reaction is typically reversible and is driven to completion by the subsequent reduction step.

-

Reduction: The intermediate imine is then reduced to the target secondary amine. A mild reducing agent, such as sodium borohydride (NaBH₄), is often employed as it selectively reduces the imine in the presence of the unreacted aldehyde.[2]

The overall transformation can be represented as follows:

References

An In-Depth Technical Guide to the Physicochemical Properties of (E)-N-methyl-3-phenylprop-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as N-methylcinnamylamine, is an organic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a phenyl ring, a conjugated double bond, and a secondary amine, makes it a versatile scaffold for the synthesis of various biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and detailed methodologies for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development. These parameters govern a molecule's behavior in various chemical and biological environments.

Structure and Identification

-

IUPAC Name: this compound[2]

-

Synonyms: N-methylcinnamylamine, trans-N-methyl-3-phenyl-2-propen-1-amine[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1][3] |

| Molecular Weight | 147.22 g/mol | [2][4] |

| CAS Number | 83554-67-0 | [4][5] |

Physical State and Appearance

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It is noted to be soluble in organic solvents.[1]

Key Physicochemical Parameters

The following table summarizes key physicochemical parameters. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.

| Parameter | Value | Method |

| Boiling Point | 252.1 °C at 760 mmHg | Calculated[3] |

| Density | 0.945 g/cm³ | Calculated[3] |

| Flash Point | 123.8 °C | Calculated[3] |

| LogP | 2.31 | Calculated[3] |

| Refractive Index | 1.56 | Calculated[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. While publicly available experimental spectra are limited, the expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the propene backbone, the methylene protons adjacent to the nitrogen, and the N-methyl protons. The coupling constants between the vinylic protons will be indicative of the (E)- or trans-configuration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl ring, the double bond, the methylene group, and the methyl group.[2]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the alkene and aromatic ring (around 1600-1650 cm⁻¹), and C-N stretching.[2]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (147.22). Fragmentation patterns would likely involve cleavage of the benzylic bond and the bond adjacent to the nitrogen atom.

Experimental Protocols

To ensure scientific rigor, the determination of key physicochemical parameters should be performed using validated experimental methods. The following section details the protocols for measuring pKa, LogP, and for assessing the stability of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent system, such as a methanol-water mixture, to ensure complete dissolution.

-

Prepare standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the amine solution in a beaker and add a standardized amount of hydrochloric acid to protonate the amine fully.

-

Titrate the solution with the standardized sodium hydroxide solution, adding small, precise increments.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of the steepest slope on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method involves partitioning a compound between two immiscible solvents, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

Experimental Workflow:

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing them to separate.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully withdraw a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Stability Assessment using a Stability-Indicating HPLC Method

Assessing the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Principle: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the remaining parent compound.

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies are performed under various stress conditions:

-

Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at elevated temperatures.

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: The compound is subjected to high temperatures in both solid and solution states.

-

Photostability: The compound is exposed to light of controlled wavelength and intensity.

HPLC Method Development:

A reverse-phase HPLC method with UV detection is typically developed. The goal is to achieve baseline separation between the peak for this compound and any peaks corresponding to degradation products formed during the forced degradation studies.

Experimental Workflow:

Caption: Workflow for stability assessment using a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented information, including structural details, physical parameters, and comprehensive experimental protocols, serves as a valuable resource for researchers and scientists in the field of drug development. The methodologies outlined for the determination of pKa, LogP, and stability are fundamental for the characterization of this and other novel chemical entities. Adherence to these rigorous experimental approaches will ensure the generation of high-quality, reliable data, which is critical for making informed decisions throughout the drug discovery and development pipeline.

References

- 1. CAS 83554-67-0: (2E)-N-methyl-3-phenylprop-2-en-1-amine [cymitquimica.com]

- 2. N-Methylcinnamylamine | C10H13N | CID 6387604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylcinnamylamine | CAS#:60960-88-5 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 83554-67-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of (E)-N-methyl-3-phenylprop-2-en-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as N-methylcinnamylamine, is a synthetic compound with a structural backbone derived from naturally occurring phenylpropanoids. While the broader class of cinnamylamine and cinnamamide derivatives has been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, the specific mechanism of action of this compound has been a subject of targeted investigation. This guide provides a comprehensive analysis of its primary molecular target and the biochemical interactions that underpin its biological activity. Drawing from available scientific literature, we will elucidate its role as an enzyme inhibitor, detail the experimental validation of this mechanism, and discuss the broader implications for its potential therapeutic applications.

Introduction: Chemical Identity and Pharmacological Context

This compound is an organic molecule characterized by a phenyl group attached to a propen-1-amine chain, with a methyl group substitution on the nitrogen atom.[1] Its chemical structure is foundational to its reactivity and biological interactions.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | (2E)-N-methyl-3-phenylprop-2-en-1-amine |

| Synonyms | N-methylcinnamylamine, trans-N-Methyl-3-phenyl-2-propen-1-amine |

| CAS Number | 83554-67-0 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

The cinnamyl scaffold is a versatile template in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This has led to investigations into their potential as therapeutic agents. While many cinnamyl derivatives have been studied for their effects on various receptors and enzymes, a key aspect of understanding the specific action of this compound lies in identifying its primary molecular target.

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

The principal mechanism of action of this compound is the irreversible inhibition of Monoamine Oxidase B (MAO-B) .[1] MAOs are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters and biogenic amines. The two main isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor sensitivity.

Enzymatic Interaction and Covalent Modification

This compound acts as a substrate for MAO-B, undergoing oxidation. This enzymatic process leads to the generation of a reactive intermediate that covalently binds to the enzyme, resulting in its irreversible inactivation.[1] This time-dependent inhibition follows pseudo-first-order kinetics.[1]

The covalent nature of this interaction has been confirmed through radiolabeling studies. When a tritiated form of N-methyl-E-cinnamylamine was incubated with bovine liver MAO-B, radioactivity was stably incorporated into the enzyme, even after dialysis and SDS-PAGE, indicating a strong, covalent bond.[1]

Isoform Selectivity

Research indicates a significant selectivity of the cinnamylamine scaffold for MAO-B over MAO-A. The primary amine counterpart, E-cinnamylamine, showed minimal effect on the activity of MAO-A from rat liver.[1] This selectivity is a crucial aspect of its pharmacological profile, as MAO-A and MAO-B have distinct roles in neurotransmitter metabolism.

Structure-Activity Relationship: The Role of N-Methylation

The N-methyl group plays a critical role in the mechanism of inhibition. While the primary amine, E-cinnamylamine, also inhibits MAO-B, its action is reversible and largely attributed to its metabolite, E-cinnamaldehyde, which acts as a competitive inhibitor.[1] In contrast, the N-methylated form, this compound, demonstrates irreversible inhibition.[1] This suggests that the N-methyl group is key to the formation of the reactive species that covalently modifies the enzyme.

The partition ratios, which represent the number of catalytic turnovers before the enzyme is irreversibly inhibited, have been calculated for the N-methyl isomers with bovine MAO-B. The (E)-isomer has a partition ratio of 1640, while the (Z)-isomer has a ratio of 1430, quantifying their efficiency as irreversible inhibitors.[1]

Experimental Protocols for Mechanistic Elucidation

The determination of this compound's mechanism of action relies on specific biochemical assays.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is fundamental to determining the inhibitory potential and selectivity of the compound against MAO-A and MAO-B.

Objective: To measure the reduction in MAO activity in the presence of the inhibitor.

Methodology:

-

Enzyme Source: Purified MAO-A and MAO-B from a suitable source (e.g., bovine liver mitochondria, recombinant human enzyme).

-

Substrate: A specific substrate for each isoform is used. For MAO-B, benzylamine or phenylethylamine are common choices. For MAO-A, serotonin or kynuramine can be used.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction.

-

Detection: The rate of product formation is measured. This can be done spectrophotometrically by monitoring the change in absorbance of a product (e.g., benzaldehyde from benzylamine) or fluorometrically.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated to determine potency. To distinguish between reversible and irreversible inhibition, dialysis or dilution experiments can be performed after incubation with the inhibitor. A lack of recovery of enzyme activity indicates irreversible inhibition.[1]

Radioligand Binding Assay for Covalent Modification

This protocol is designed to provide direct evidence of covalent binding to the target enzyme.

Objective: To demonstrate the stable incorporation of the radiolabeled inhibitor into MAO-B.

Methodology:

-

Radiolabeling: this compound is synthesized with a radioactive isotope, such as tritium (³H).

-

Incubation: The radiolabeled compound is incubated with the purified MAO-B enzyme.

-

Removal of Unbound Ligand: The mixture is subjected to dialysis or gel filtration to remove any unbound radiolabeled compound.

-

Quantification of Radioactivity: The amount of radioactivity associated with the enzyme is measured using liquid scintillation counting.

-

Protein Analysis: The protein sample is analyzed by SDS-PAGE followed by autoradiography or phosphorimaging to visualize the radiolabeled enzyme, confirming that the radioactivity is associated with the protein of the correct molecular weight.[1]

Signaling Pathways and Downstream Effects

The inhibition of MAO-B by this compound has significant downstream consequences on monoamine neurotransmitter signaling pathways.

Modulation of Dopaminergic Pathways

MAO-B is the primary enzyme responsible for the degradation of dopamine in the human brain. By irreversibly inhibiting MAO-B, this compound would be expected to increase the synaptic and extrasynaptic concentrations of dopamine. This can lead to enhanced dopaminergic neurotransmission.

Figure 1: Simplified diagram of the effect of this compound on dopaminergic signaling.

Broader Pharmacological Considerations and Future Directions

While the primary mechanism of action appears to be the irreversible inhibition of MAO-B, the diverse biological activities reported for the broader class of cinnamylamine derivatives suggest the possibility of off-target effects. Cinnamamide derivatives, for example, have been shown to interact with a variety of molecular targets, including GABAA receptors and NMDA receptors. Further research is warranted to fully characterize the selectivity profile of this compound and to investigate its potential interactions with other enzymes and receptors.

The potent and irreversible inhibition of MAO-B positions this compound as a compound of interest for neuropharmacological research, particularly in the context of neurodegenerative diseases where MAO-B activity is elevated and dopaminergic neurons are compromised.

Conclusion

References

Biological activities of N-methyl-cinnamylamine derivatives

An In-Depth Technical Guide to the Biological Activities of N-methyl-cinnamylamine Derivatives

Executive Summary

The N-methyl-cinnamylamine scaffold represents a versatile and pharmacologically significant structure in modern medicinal chemistry. Derived from cinnamaldehyde, a primary constituent of cinnamon, this backbone has given rise to a plethora of derivatives with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive overview of these activities, with a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders.[2][3] Furthermore, we will explore the significant antimicrobial and anticancer properties exhibited by this class of compounds.[4][5] By synthesizing data from mechanistic studies, quantitative bioassays, and synthetic methodologies, this document serves as a critical resource for researchers and drug development professionals aiming to leverage the therapeutic potential of N-methyl-cinnamylamine derivatives.

The Cinnamylamine Scaffold: A Foundation for Diverse Bioactivity

The inherent biological activity of natural products like cinnamic acid and its derivatives has long been recognized, spanning antimicrobial, anti-inflammatory, and anticancer effects.[6][7] The core structure, featuring a phenyl group connected to a propenylamine chain, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.[8][9] The methylation of the terminal amine to form N-methyl-cinnamylamine is a critical modification that significantly influences its interaction with biological targets, most notably enzymes within the central nervous system.

The rationale for developing derivatives extends beyond simple potency enhancement. Strategic modifications to the phenyl ring or the alkylamine chain can improve pharmacokinetic properties, enhance target selectivity, and even introduce novel mechanisms of action, transforming a natural product scaffold into a platform for creating multi-target directed ligands for complex diseases.[10]

Primary Pharmacological Target: Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[] Over-activity of MAO-B, in particular, is implicated in the pathology of neurodegenerative conditions such as Parkinson's disease, as it leads to a depletion of dopamine and an increase in oxidative stress via the production of hydrogen peroxide.[12][13] Consequently, the selective inhibition of MAO-B is a cornerstone therapeutic strategy.[]

Mechanism of Irreversible MAO-B Inhibition

N-methyl-cinnamylamine and its isomers have been identified as potent, mechanism-based inactivators (irreversible inhibitors) of MAO-B.[2] The enzyme oxidizes the N-methyl-cinnamylamine substrate, but this process leads to the generation of a reactive intermediate that forms a stable, covalent bond with the enzyme's FAD cofactor.[2][] This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates.[2] The stability of this bond is demonstrated by the fact that enzyme activity cannot be restored through dialysis.[2]

This mechanism-based inactivation is a highly sought-after property in drug design. It ensures a prolonged duration of action that is not solely dependent on the pharmacokinetic half-life of the drug, as the recovery of enzyme activity requires de novo protein synthesis.

Quantitative Analysis of MAO-B Inhibition

The potency and specificity of N-methyl-cinnamylamine derivatives as MAO-B inhibitors are quantified using several key parameters. The half-maximal inhibitory concentration (IC₅₀) measures the concentration of the inhibitor required to reduce enzyme activity by 50%, while the partition ratio indicates the number of catalytic turnovers that occur for each molecule of enzyme that is irreversibly inactivated.

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Inhibition Type | Source |

| N-methyl-E-cinnamylamine | Bovine MAO-B | - | - | Irreversible | [2] |

| N-methyl-Z-cinnamylamine | Bovine MAO-B | - | - | Irreversible | [2] |

| Isatin Derivative (IHC3) | Human MAO-B | 1.672 | >23.92 | Reversible | [3] |

| Pargyline (Reference) | Human MAO-B | 0.14 | 17.16 | Irreversible | [3] |

Note: Partition ratios for N-methyl-E-cinnamylamine and its Z-isomer with bovine MAO-B were calculated to be 1640 and 1430, respectively.[2]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a standard, continuous spectrophotometric assay to determine the MAO-B inhibitory potential of a test compound. The causality behind this design is to measure the product of the enzymatic reaction in real-time, allowing for the calculation of initial reaction velocities, which are essential for accurate inhibition kinetics.

Materials:

-

Recombinant human MAO-B enzyme

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Test compound (dissolved in DMSO)

-

96-well microplate, spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a working solution of Amplex® Red and HRP in phosphate buffer. The HRP is crucial as it links the H₂O₂ produced by MAO to the oxidation of Amplex® Red, which generates a fluorescent signal.

-

Incubation: In a 96-well plate, add MAO-B enzyme to wells containing various concentrations of the test compound (or vehicle control). Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding. This pre-incubation is critical for time-dependent or irreversible inhibitors.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (benzylamine) and the Amplex® Red/HRP working solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of reading fluorescence (excitation ~530 nm, emission ~590 nm). Measure the fluorescence signal every minute for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: MAO-B Inhibition Workflow

References

- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy Cinnamylamine | 4335-60-8 [smolecule.com]

- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of (E)-N-methyl-3-phenylprop-2-en-1-amine Analogs: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical overview of the crystal structure of (E)-N-methyl-3-phenylprop-2-en-1-amine and its analogs, a class of compounds with significant potential in medicinal chemistry.[1] As researchers and drug development professionals, a deep understanding of the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. While a definitive crystal structure for the parent compound, this compound, is not yet publicly available, this guide will provide a robust framework for its structural analysis. We will delve into established synthetic routes, proven crystallization methodologies, and predictive structural insights based on closely related compounds and computational modeling.

Introduction to the Cinnamylamine Scaffold

Substituted cinnamylamines are a versatile class of organic compounds built upon a structural motif derived from naturally occurring cinnamic acid and cinnamaldehyde.[1] This scaffold, characterized by a phenyl group attached to a propenylamine chain, has garnered considerable interest due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The biological actions of these molecules are intrinsically linked to the electronic and steric properties of the α,β-unsaturated system and the aromatic ring, which can be readily functionalized to modulate biological activity and selectivity.[1]

Synthetic Pathways to Cinnamylamine Analogs

The synthesis of this compound and its analogs can be achieved through several strategic routes, offering flexibility in structural modifications. The primary methods include reductive amination of cinnamaldehydes and derivatization from cinnamic acids.[1]

Reductive Amination of Cinnamaldehyde

This is a widely employed and efficient method for the synthesis of cinnamylamines.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) in the same solvent to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: The reducing agent, typically sodium borohydride (NaBH₄) (1.5-2 equivalents), is added portion-wise to the stirred solution. The reaction is then stirred for an additional 12-24 hours at room temperature.

-

Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

The use of an excess of the amine drives the imine formation equilibrium forward.

-

Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the alkene, thus preserving the double bond.

-

The workup procedure is designed to remove unreacted reagents and byproducts, isolating the desired amine.

Derivatization from Cinnamic Acid

An alternative route involves the conversion of cinnamic acid to a cinnamamide, followed by reduction.[1]

Protocol:

-

Acid Chloride Formation: Cinnamic acid (1 equivalent) is reacted with thionyl chloride (SOCl₂) (1.2 equivalents) in an inert solvent like dichloromethane (DCM) under reflux to form cinnamoyl chloride.

-

Amide Formation: The resulting cinnamoyl chloride is then reacted with methylamine (2 equivalents) in DCM at 0°C to room temperature to yield N-methylcinnamamide.

-

Reduction: The N-methylcinnamamide is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) under reflux.

-

Workup and Purification: A standard aqueous workup is performed, followed by extraction and purification by column chromatography as described in the previous method.

Causality of Experimental Choices:

-

Thionyl chloride is a common reagent for converting carboxylic acids to more reactive acyl chlorides.

-

LiAlH₄ is a powerful reducing agent necessary for the reduction of the amide to the corresponding amine.

Caption: Synthetic routes to this compound.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure.[3] For novel compounds like the this compound analogs, a systematic screening of crystallization conditions is essential.

General Crystallization Protocol

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is freely soluble. A "poor" solvent, in which the compound is sparingly soluble, is then slowly added until the solution becomes slightly turbid.

-

Common Crystallization Techniques:

-

Slow Evaporation: The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: The solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a reservoir of the "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize out.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[4] This pattern of spots can be mathematically transformed to generate a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.[4]

Caption: Workflow for crystallization and single crystal X-ray diffraction.

Predicted Crystal Structure and Conformational Analysis

In the absence of a published crystal structure for this compound, we can infer its likely solid-state conformation by examining a closely related molecule for which a crystal structure is available: (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. This molecule contains the key (E)-3-phenylprop-2-en-1-yl moiety.

The crystal structure of this related compound reveals that the molecule is nearly planar, a feature attributed to the π-conjugation along the chain linking the phenyl ring and the thiosemicarbazone group.[6] It is highly probable that the this compound core will also adopt a largely planar conformation to maximize conjugation between the phenyl ring and the double bond.

Key Structural Features to Anticipate:

-

Planarity: The phenyl ring and the C=C double bond are expected to be coplanar.

-

Trans Configuration: The E or trans configuration of the double bond will be a defining feature.

-

Conformational Flexibility: The primary source of conformational flexibility will be the rotation around the C-C and C-N single bonds.

-

Intermolecular Interactions: In the crystal lattice, hydrogen bonding between the amine proton and the nitrogen of a neighboring molecule is expected. Pi-stacking interactions between the phenyl rings of adjacent molecules are also likely to play a significant role in the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound Analogs

| Parameter | Predicted Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c, P-1, C2/c | Centrosymmetric space groups are common |

| C=C Bond Length | ~1.34 Å | Typical for a double bond |

| C-N Bond Length | ~1.47 Å | Typical for a single C-N bond |

| Phenyl-C Bond Length | ~1.48 Å | Typical for a single bond between sp² carbons |

| Dihedral Angle (Phenyl-C=C) | < 20° | Near planarity for conjugation |

Structure-Activity Relationship (SAR) and Drug Design Implications

A detailed understanding of the three-dimensional structure of these analogs is crucial for rational drug design. The orientation of the phenyl ring, the conformation of the propenylamine chain, and the nature of the substituent on the nitrogen atom will all influence how these molecules interact with their biological targets.

For instance, modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the molecule and its ability to engage in specific interactions with a receptor binding pocket. Similarly, the size and nature of the N-substituent will impact the molecule's overall lipophilicity and steric profile, which are key determinants of pharmacological activity.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The protocols and predictive insights presented herein are intended to empower researchers in their efforts to elucidate the three-dimensional structures of this important class of compounds. The future determination of these crystal structures will undoubtedly provide invaluable information for the rational design of novel therapeutics with improved efficacy and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Substituted Phenylprop-2-en-1-amines: Synthesis, Characterization, and Therapeutic Potential as Monoamine Oxidase B Inhibitors

Introduction: The Therapeutic Promise of a Privileged Scaffold

Substituted phenylprop-2-en-1-amines represent a class of organic compounds built upon a versatile cinnamylamine framework. This structural motif, characterized by a phenyl ring linked to an amine via a propenyl backbone, has garnered significant attention from the medicinal chemistry community.[1] The inherent reactivity of the α,β-unsaturated system, combined with the basicity of the amine and the broad potential for substitution on the aromatic ring, makes this scaffold a fertile ground for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of this chemical class, with a primary focus on their synthesis, physicochemical characterization, and their prominent role as selective inhibitors of Monoamine Oxidase B (MAO-B). As we will explore, the inhibition of MAO-B is a clinically validated strategy for modulating dopamine levels in the brain, offering symptomatic relief and potential neuroprotective effects in the management of Parkinson's disease and other neurodegenerative disorders.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and insightful research.

Part 1: Medicinal Chemistry and Synthesis

The construction of substituted phenylprop-2-en-1-amines is a multi-step process. The core strategy involves the initial synthesis of an α,β-unsaturated ketone (a chalcone or phenylprop-2-en-1-one) via a Claisen-Schmidt condensation, followed by the conversion of the ketone to the target primary amine through reductive amination.

Synthesis of the Phenylprop-2-en-1-one Backbone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely utilized base-catalyzed reaction between an aromatic ketone (e.g., a substituted acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., a substituted benzaldehyde).[4] This reaction is foundational for creating the chalcone core structure.

-

Reactant Selection: The use of an aldehyde without α-hydrogens (like benzaldehyde) is critical. It prevents the aldehyde from undergoing self-condensation, ensuring it acts exclusively as the electrophile. The ketone, possessing acidic α-hydrogens, is readily deprotonated by the base to form the nucleophilic enolate.[5]

-

Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used because they are inexpensive and effective at deprotonating the ketone to initiate the reaction. The concentration must be carefully controlled; excessively high base concentrations can promote the Cannizzaro reaction, a disproportionation of the aldehyde, as an undesired side reaction.[5][6]

-

Solvent: Ethanol is a preferred solvent as it readily dissolves the aromatic reactants and the base catalyst, creating a homogenous reaction medium. Its protic nature also facilitates the proton transfer steps in the mechanism.[7]

This protocol is designed as a self-validating system. Each step includes checks and expected outcomes to ensure the integrity of the synthesis.

Materials:

-

Acetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium Hydroxide (2.0 eq)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve acetophenone (e.g., 10 mmol, 1.20 g) and benzaldehyde (e.g., 10 mmol, 1.06 g) in 40 mL of 95% ethanol. Stir at room temperature until a clear, homogenous solution is formed.

-

Self-Validation Check: Complete dissolution ensures both reactants are available for the reaction. Incomplete dissolution can lead to lower yields.

-

-

Catalyst Addition & Reaction: Prepare a solution of NaOH (e.g., 20 mmol, 0.80 g) in 10 mL of water. Cool the ethanol solution of the carbonyl compounds in an ice bath. Add the NaOH solution dropwise over 20-30 minutes with vigorous stirring, ensuring the temperature remains below 25°C.

-

Causality: Dropwise addition and cooling prevent runaway reactions and minimize side products by controlling the rate of enolate formation.[1]

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. A yellow precipitate of the chalcone product will typically form.

-

Self-Validation Check: TLC should show the consumption of the starting materials (acetophenone and benzaldehyde) and the appearance of a new, less polar spot corresponding to the chalcone product.

-

-

Product Isolation & Neutralization: Pour the reaction mixture into a beaker containing ~200 g of crushed ice. Slowly acidify the mixture with dilute HCl while stirring until the solution is neutral (pH ~7).

-

Causality: Pouring into ice water quenches the reaction and precipitates the water-insoluble product. Neutralization removes the NaOH catalyst.

-

-

Purification (Primary): Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove any remaining salts and water-soluble impurities. Allow the product to air-dry.

-

Purification (Secondary): Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Self-Validation Check: A sharp melting point and a single spot on TLC indicate a high degree of purity.

-

Conversion to Phenylprop-2-en-1-amine via Reductive Amination

The transformation of the synthesized phenylprop-2-en-1-one to the target amine is most commonly achieved through reductive amination. The Leuckart reaction, which uses ammonium formate or formamide, is a classic and effective method for this conversion.[2]

-

Reagent: Ammonium formate serves as both the nitrogen source (ammonia) and the reducing agent (formate).[2] Upon heating, it decomposes to ammonia and formic acid. The ammonia reacts with the ketone to form an imine intermediate, which is then reduced by the formic acid (or formate ion). This one-pot approach is efficient, though it requires high temperatures.

-

Alternative Reductants: Milder reducing agents like sodium borohydride (NaBH₄) can also be used.[8][9] This often involves a two-step process: first, the formation of the imine with ammonia, followed by reduction. The advantage is milder reaction conditions, but it may require careful control to prevent the reduction of the starting ketone before imine formation.[10]

Materials:

-

1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 eq)

-

Ammonium Formate (excess, ~5-10 eq)

-

Round-bottom flask, heating mantle, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the chalcone (e.g., 5 mmol, 1.04 g) and a significant excess of ammonium formate (e.g., 25 mmol, 1.58 g).

-

Thermal Reaction: Heat the mixture in an oil bath or with a heating mantle to 120-130°C. The mixture will melt and react. Continue heating for 4-6 hours.

-

Causality: The high temperature is necessary to drive the formation of the imine and facilitate the reduction by formate.[2]

-

-

Hydrolysis: After cooling, add 20 mL of 10% HCl to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formyl derivative to the free amine.

-

Workup and Isolation: Cool the acidic solution and wash it with diethyl ether to remove any unreacted starting material or non-basic byproducts. Basify the aqueous layer with a concentrated NaOH solution until strongly alkaline (pH > 12), which precipitates the free amine.

-

Purification: Extract the amine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or recrystallization.

-

Self-Validation Check: The final product should be a solid or oil that gives a positive test for a primary amine. Purity is confirmed by TLC, NMR, and MS analysis.

-

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized substituted phenylprop-2-en-1-amines. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most powerful tool for structural elucidation. For a typical cinnamylamine structure, key signals include:

-

Aromatic protons in the range of δ 7.0-8.0 ppm. The substitution pattern can be deduced from the splitting patterns and coupling constants.

-

Vinylic protons of the C=C double bond, typically appearing as doublets or multiplets between δ 6.0-7.0 ppm. The large coupling constant (J ≈ 15-16 Hz) for one of these protons is characteristic of the trans (E) isomer, which is the thermodynamically favored product of the Claisen-Schmidt reaction.[6]

-

The protons of the aminomethyl group (-CH₂-NH₂) will appear as a doublet adjacent to the vinylic proton, typically in the δ 3.0-4.0 ppm range.

-

The amine protons (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR: Confirms the carbon framework. Key signals include:

-

Aromatic carbons between δ 120-150 ppm.

-

Vinylic carbons (C=C) in the δ 125-140 ppm range.

-

The aminomethyl carbon (-CH₂-NH₂) typically appears around δ 40-50 ppm.[6]

-

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present.

-

N-H Stretch: Primary amines show two characteristic medium-intensity bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.[11][12]

-

C=C Stretch: A medium-intensity band around 1600-1650 cm⁻¹ corresponds to the alkene double bond.

-

C-N Stretch: Appears in the fingerprint region, typically between 1020-1250 cm⁻¹.[13]

-

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Diagram: General Synthesis Workflow

Caption: A logical workflow for the two-stage synthesis of substituted phenylprop-2-en-1-amines.

Part 3: Pharmacology as MAO-B Inhibitors

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[3] The B isoform, MAO-B, is of particular interest in neurodegenerative diseases because it preferentially metabolizes dopamine.[14] The inhibition of MAO-B in the brain leads to an increase in synaptic dopamine concentrations, which can alleviate the motor symptoms of Parkinson's disease.[15]

Mechanism of Neuroprotection

Beyond symptomatic relief, selective MAO-B inhibitors, including compounds from the phenylprop-2-en-1-amine class, exhibit significant neuroprotective potential through multiple mechanisms:[16][17]

-

Reduction of Oxidative Stress: The catalytic cycle of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. By inhibiting the enzyme, these compounds reduce the production of H₂O₂.[3]

-

Induction of Pro-Survival Factors: Certain MAO-B inhibitors have been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[8] These factors promote neuronal survival and plasticity.

-

Mitochondrial Protection: They can help maintain mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore, a key event in the apoptotic cascade.[2]

Diagram: MAO-B Inhibition and Neuroprotection Pathway

Caption: Mechanism of action for phenylprop-2-en-1-amine based MAO-B inhibitors.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of these compounds against MAO-B are highly dependent on the nature and position of substituents on the phenyl rings. The chalcone (phenylprop-2-en-1-one) scaffold itself has been extensively studied, providing valuable insights that can be extrapolated to the corresponding amines.

Table 1: MAO-B Inhibitory Activity of Substituted Chalcone Analogues

| Compound ID | Ring A Substituent (on 1-phenyl) | Ring B Substituent (on 3-phenyl) | hMAO-B IC₅₀ (nM)[18] | Selectivity Index (SI) vs hMAO-A[18] |

| 3a | 4-NO₂ | H | 120 ± 11 | >830 |

| 3b | 4-NO₂ | 4-Cl | 17 ± 1.2 | >5200 |

| 3c | 4-NO₂ | 4-F | 59 ± 4.5 | >160 |

| 3d | 4-NO₂ | 3,4-diCl | 2.2 ± 0.1 | >27000 |

| 3e | 4-NO₂ | 4-CH₃ | 44 ± 3.1 | >2000 |

| 3f | 4-NO₂ | 4-OCH₃ | 93 ± 8.7 | >300 |

| 3g | 4-NO₂ | 2-Cl | 21 ± 1.5 | >4200 |

Data sourced from a study on 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[18]

Key SAR Insights:

-

Ring B Substitution: The data clearly indicates that substitutions on the 3-phenyl ring (Ring B) significantly modulate MAO-B inhibitory activity.[18]

-

Halogens: The introduction of halogens, particularly chlorine, is highly beneficial for potency. The 4-chloro derivative (3b ) is more potent than the unsubstituted compound (3a ), and the 3,4-dichloro derivative (3d ) is the most potent and selective inhibitor in the series.[18] This suggests that these substituents may form favorable interactions within the hydrophobic active site of the MAO-B enzyme.

-

Positional Effects: The position of the substituent matters. For instance, the 2-chloro substitution (3g ) is slightly less potent than the 4-chloro substitution (3b ).[18]

-

Electron-Donating Groups: Electron-donating groups like methoxy (3f ) appear to be less favorable, leading to a reduction in activity compared to halogenated analogues.[18]

Part 4: Key Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol provides a reliable method for screening compounds for MAO-B inhibitory activity. It is a self-validating system that includes controls to ensure the reliability of the results.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate (e.g., tyramine or benzylamine). The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which is quantified.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B Assay Buffer

-

Substrate (e.g., Benzylamine)

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test Compounds (dissolved in DMSO)

-

Known MAO-B Inhibitor (e.g., Selegiline) for positive control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Selegiline) in MAO-B Assay Buffer. The final DMSO concentration in the well should not exceed 1-2% to avoid solvent interference.

-

Assay Setup (in triplicate):

-

Test Wells: Add 10 µL of each test compound dilution.

-

Positive Control Wells: Add 10 µL of each Selegiline dilution.

-

Enzyme Control (100% Activity) Wells: Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

-

Blank (No Enzyme) Wells: Add 60 µL of Assay Buffer.

-

-

Enzyme Addition: Prepare the MAO-B enzyme solution by diluting the enzyme stock in Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to all wells except the Blank wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare the Substrate/Detection mixture containing the substrate, fluorescent probe, and HRP in Assay Buffer. Add 40 µL of this mixture to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes.

-

Self-Validation Check: The Enzyme Control wells should show a linear increase in fluorescence over time. The Blank wells should have minimal fluorescence. The Positive Control wells should show concentration-dependent inhibition of the fluorescence signal.

-

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. rsc.org [rsc.org]

- 7. Lab Report on Reductive Amination [art-xy.com]

- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (E)-N-methyl-3-phenylprop-2-en-1-amine: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as trans-N-Methylcinnamylamine, is an organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl group, a trans-alkene, and a secondary amine, makes it a versatile building block and a potential pharmacophore.[1][2] As an amine, it is classified as an aromatic and can be an intermediate in the synthesis of more complex molecules, including pharmaceutical standards.[3] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, synthesis, and a detailed protocol for its structural verification, designed to support researchers in its application.

Core Chemical Identifiers and Molecular Structure

Unambiguous identification of a chemical entity is paramount in research and development. The primary machine-readable identifiers for this compound are the IUPAC International Chemical Identifier Key (InChIKey) and the Simplified Molecular-Input Line-Entry System (SMILES) string. These identifiers are derived directly from the molecule's two-dimensional structure.

The structure is characterized by a propenylamine backbone with a phenyl substituent at the 3-position and a methyl group on the amine nitrogen. The "(E)" designation specifies the trans stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 83554-67-0 | |

| Molecular Formula | C₁₀H₁₃N | [4] |

| Molecular Weight | 147.22 g/mol | [4] |

| InChI | 1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+ | |

| InChIKey | RHPMSSCVPPONDM-VMPITWQZSA-N | |

| SMILES | CNC/C=C/C1=CC=CC=C1 | [4] |

| Synonyms | trans-N-Methyl-3-phenyl-2-propen-1-amine, N-Cinnamyl Methylamine | [3] |

Physicochemical and Safety Profile

The physical and chemical properties of a compound dictate its handling, storage, and application. While exhaustive experimental data for this specific molecule is not widely published, a combination of data from suppliers and computed values provides a solid profile.

Physicochemical Properties

| Property | Value | Notes | Source |

| Physical Form | Liquid, Solid, or Semi-solid | The physical state can vary depending on purity and temperature. | |

| Appearance | Colorless to pale yellow liquid | Based on typical appearance of similar compounds. | [2] |

| Boiling Point | 252.1°C at 760 mmHg | Calculated value. | [5] |

| Density | 0.945 g/cm³ | Calculated value. | [5] |

| Solubility | Soluble in organic solvents. | The parent compound, cinnamylamine, is slightly soluble in water and more soluble in organic solvents like ethanol and acetone. | [2][6] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | Recommended storage conditions to maintain stability. | [7] |

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS), it is classified with the following hazards:

-

Signal Word: Danger

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501.

Users should consult the full Safety Data Sheet (SDS) before handling.

Synthesis and Structural Elucidation

The synthesis and structural confirmation are foundational activities in chemical research. This section outlines a common synthetic route and a detailed workflow for spectroscopic verification.

Synthetic Approach: Reductive N-Methylation

This compound can be synthesized from its primary amine precursor, (E)-cinnamylamine. A robust and widely used method for the N-methylation of primary amines is reductive amination using a methylating agent. One such protocol involves using formic acid as both a reducing agent and a source of the methyl group, often in the presence of a catalyst.

Protocol: N-Methylation of (E)-Cinnamylamine

This protocol is adapted from general methods for the reductive methylation of amines.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-cinnamylamine (1.0 equiv).

-

Reagent Addition: Add formic acid (2.0 equiv) and a base such as triethylamine (2.0 equiv) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 140-150°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Basify the solution with an aqueous solution of sodium hydroxide (NaOH) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of formic acid serves a dual role in the Eschweiler-Clarke reaction, a classic method for amine methylation. It first forms a formamide intermediate with the amine, which is then reduced in situ. The base neutralizes the acid and facilitates the reaction. DMSO is a high-boiling polar aprotic solvent suitable for this reaction temperature.

Spectroscopic Analysis and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[8] The expected ¹H and ¹³C NMR spectra for this compound can be predicted based on its structure and data from analogous compounds.[9][10]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Phenyl Protons (C₆H₅): A multiplet in the range of δ 7.20-7.40 ppm (5H).

-

Vinyl Protons (-CH=CH-): Two signals. The proton on the carbon adjacent to the phenyl group (C₃-H) is expected as a doublet around δ 6.50 ppm. The proton on the carbon adjacent to the CH₂ group (C₂-H) will appear as a doublet of triplets around δ 6.20-6.30 ppm. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans (E) double bond.

-

Allylic Protons (-CH₂-N): A doublet around δ 3.10-3.20 ppm (2H).

-

N-Methyl Protons (N-CH₃): A sharp singlet around δ 2.30-2.50 ppm (3H). The chemical shift of N-methyl groups is highly characteristic.[11]

-

Amine Proton (N-H): A broad singlet, which may appear over a wide range and can be exchanged with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Phenyl Carbons: Signals in the aromatic region (δ 125-137 ppm), including a quaternary carbon signal around δ 137 ppm and signals for the CH carbons of the ring.

-

Vinyl Carbons: Two signals in the alkene region (δ 125-135 ppm).

-

Allylic Carbon (-CH₂-N): A signal around δ 55-60 ppm.

-

N-Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A single, moderate absorption band around 3300-3350 cm⁻¹ for the secondary amine.[11][12]

-

C=C Stretch (alkene): An absorption around 1650 cm⁻¹.

-

=C-H Bend (trans): A strong, characteristic absorption around 960-970 cm⁻¹.

-

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region.[12]

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.[11]

-

Major Fragmentation: The dominant fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen. This would lead to a resonance-stabilized cation. For this molecule, cleavage of the C₂-C₃ bond would be a likely fragmentation.

Experimental Workflow for Structural Verification

A self-validating system for confirming the identity and purity of a synthesized batch of this compound involves a multi-spectroscopic approach.

Protocol: Full Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis. Prepare a separate sample as a thin film or in a suitable solvent for IR analysis and another for MS analysis.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Confirm the presence of all expected signals, check their integration values to match the proton count, and analyze the splitting patterns (multiplicity) and coupling constants to confirm connectivity. The large J-value for the vinyl protons is critical for confirming the (E)-stereochemistry.

-

¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum. Count the number of signals to ensure it matches the 10 unique carbons in the structure.

-

2D NMR Spectroscopy (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton coupling correlations. This will confirm the -CH=CH-CH₂- spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This will definitively assign the carbon signals.

-

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum and identify the key functional group absorptions as outlined in section 3.2.

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern for consistency with the proposed structure.

This comprehensive workflow ensures a high degree of confidence in the structural assignment.

Diagrams and Visualizations

Logical Relationship of Chemical Identifiers

Caption: Relationship between molecular structure and its key identifiers.

Experimental Workflow for Verification

Caption: Workflow for synthesis, purification, and structural validation.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. CAS 83554-67-0: (2E)-N-methyl-3-phenylprop-2-en-1-amine [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. (2E)-N-methyl-3-phenylprop-2-en-1-amine | 60960-88-5 [chemnet.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Cinnamylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution

Abstract

The cinnamylamine scaffold, a structural motif derived from naturally occurring compounds, has emerged as a versatile template in the design and synthesis of novel bioactive molecules. This guide provides a comprehensive exploration of the discovery and history of cinnamylamine derivatives in medicinal chemistry, tracing their evolution from early synthetic explorations to their establishment as critical components of marketed drugs and clinical candidates. We will delve into the synthetic strategies employed to access this diverse chemical space, elucidate the structure-activity relationships that govern their pharmacological effects, and examine their mechanisms of action across various therapeutic areas, including antifungal, anti-inflammatory, and central nervous system applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and leveraging the therapeutic potential of cinnamylamine derivatives.

A Historical Perspective: From Botanical Origins to a Privileged Scaffold

The story of cinnamylamine derivatives in medicinal chemistry is rooted in the rich history of natural products. The core structure is derived from cinnamaldehyde and cinnamic acid, compounds found in the bark of cinnamon trees, which have been used for centuries in traditional medicine.[1] The initial foray of medicinal chemists into this chemical class was driven by the desire to explore the therapeutic potential of these natural products and their synthetic analogs.

While early, systematic exploration of cinnamylamine derivatives prior to the mid-20th century is not extensively documented in readily available literature, the post-war era of synthetic medicinal chemistry saw a surge in the creation and evaluation of novel chemical entities. It was within this context that the allylamine moiety, a key feature of cinnamylamine, began to attract attention.

A pivotal moment in the history of cinnamylamine derivatives was the discovery of Naftifine at the Sandoz Research Institute in Vienna.[2] This marked the advent of the allylamine class of antifungal agents and validated the therapeutic potential of the cinnamylamine scaffold. Naftifine, the first of its class, was approved for topical use and demonstrated a novel mechanism of action, the inhibition of squalene-2,3-epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This discovery spurred further research into cinnamylamine derivatives, leading to the development of a wide array of analogs with diverse pharmacological activities.

Synthetic Strategies for Accessing the Cinnamylamine Core